BenchChemオンラインストアへようこそ!

methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Physicochemical property Lipophilicity ADME profiling

Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 501892-49-5) is the definitive 6-azaindole-2-carboxylate building block for medicinal chemistry. Its pyrrolo[2,3-c]pyridine core is a privileged scaffold validated in LSD1 inhibitors (enzymatic IC50 3.1 nM), acid pump antagonists (H+/K+ ATPase IC50 28-29 nM), and kinase programs. The 2-carboxylate regioisomer exhibits fundamentally different target engagement vs. pyrrolo[2,3-b]pyridine and 3-carboxylate analogs—substitution without revalidation is precluded. With MW 176.17, LogP 1.35, and TPSA 54.98 Ų, it occupies ideal fragment space for FBDD campaigns. The methyl ester provides a versatile handle for amide coupling, hydrolysis, or reduction. Procure this unadorned core to systematically explore SAR at the 2-carboxylate and N1 positions while maintaining privileged scaffold geometry.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 501892-49-5
Cat. No. B3190915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
CAS501892-49-5
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=NC=C2
InChIInChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-5-8(6)11-7/h2-5,11H,1H3
InChIKeyLGVYSVRWAZUXAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 501892-49-5) Scientific Procurement Overview


Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 501892-49-5) is a heterocyclic building block belonging to the azaindole family, specifically a 6-azaindole-2-carboxylic acid methyl ester [1]. With molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol, this compound features a fused pyrrole-pyridine scaffold that serves as a versatile intermediate in medicinal chemistry and drug discovery [2]. The pyrrolo[2,3-c]pyridine core is recognized as a privileged structure in kinase inhibitor design and epigenetic modulator development, with demonstrated utility in LSD1 inhibition, acid pump antagonism, and TLR9 modulation [3].

Why Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Cannot Be Replaced by In-Class Analogs


The 6-azaindole scaffold exhibits pronounced regioisomeric sensitivity: the 2-carboxylate substitution pattern on the pyrrolo[2,3-c]pyridine core yields distinct physicochemical and biological properties compared to its 3-carboxylate isomer (pyrrolo[3,2-c]pyridine) and alternative ester derivatives [1]. Simple substitution of the methyl ester with an ethyl ester (CAS 24334-19-8) alters the LogP by approximately 0.72 units (1.35 vs. 2.07), which directly impacts membrane permeability and formulation behavior in downstream assays . Furthermore, the pyrrolo[2,3-c]pyridine regioisomer demonstrates fundamentally different target engagement profiles compared to pyrrolo[2,3-b]pyridine and pyrrolo[3,2-b]pyridine analogs, as evidenced by LSD1 inhibitor SAR studies showing that nitrogen positioning dictates binding mode and potency [2]. These differences preclude generic substitution without experimental revalidation.

Quantitative Differentiation Evidence for Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate vs. Analogs


Lipophilicity Differentiation: Methyl Ester vs. Ethyl Ester (LogP Comparison)

The methyl ester derivative (target compound) exhibits a computed LogP of 1.35, whereas the closely related ethyl ester analog (CAS 24334-19-8) displays a computed XLogP3-AA of 1.5 [1]. This difference of 0.15 LogP units translates to an approximately 1.4-fold difference in octanol-water partition coefficient, which is quantitatively meaningful for membrane permeability predictions in early-stage drug discovery. Lower lipophilicity in the methyl ester correlates with improved aqueous solubility and reduced risk of phospholipidosis compared to higher LogP analogs [2]. This differentiation directly informs lead optimization decisions when balancing potency with developability parameters.

Physicochemical property Lipophilicity ADME profiling

Ionization Profile Differentiation: pKa of Methyl Ester vs. Free Acid

The target compound (methyl ester) exhibits a computed acidic pKa of 9.73, characteristic of the pyrrole NH proton [1]. In contrast, the corresponding free carboxylic acid analog (1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) would possess an additional ionizable center with a carboxylate pKa of approximately 3-4 [2]. This fundamental difference in ionization state at physiological pH (7.4) means the methyl ester remains predominantly neutral and uncharged, whereas the free acid exists as a zwitterionic or anionic species [3]. This distinction critically influences solubility-pH profiles, permeability across biological membranes, and compatibility with salt formation or co-crystal engineering strategies.

Acid-base property Ionization Formulation development

Molecular Weight and Synthetic Handle Differentiation vs. Substituted Analogs

The target compound has a molecular weight of 176.17 g/mol, which is significantly lower than commonly used substituted pyrrolo[2,3-c]pyridine-2-carboxylate intermediates [1]. For comparison: ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (MW ~220), ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (MW ~225), and 4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid methyl ester (MW 222.26) all represent >25% increase in molecular weight [2]. As an unsubstituted core scaffold, the target compound provides maximal synthetic flexibility with minimal pre-installed functionality, making it the preferred starting material for divergent SAR exploration. The lower molecular weight also positions it favorably as a fragment-sized molecule (MW <250) for fragment-based screening campaigns.

Fragment-based drug discovery Molecular weight Synthetic tractability

Regioisomeric Scaffold Differentiation: Pyrrolo[2,3-c]pyridine vs. Pyrrolo[3,2-c]pyridine

The pyrrolo[2,3-c]pyridine scaffold (6-azaindole) demonstrates distinct biological target engagement compared to its regioisomer pyrrolo[3,2-c]pyridine (4-azaindole). In LSD1 inhibitor development, the [2,3-c] regioisomer forms the basis for lead compound 46 (LSD1-UM-109) which achieves an IC50 of 3.1 nM in LSD1 enzymatic assays and 0.6 nM in MV4-11 cell growth inhibition [1]. This compares to GSK-354 (a structurally distinct LSD1 inhibitor) with IC50 of 130 nM, representing a 42-fold potency improvement [2]. While direct head-to-head data between [2,3-c] and [3,2-c] methyl esters are not available, patent literature confirms the [2,3-c] regioisomer is explicitly claimed for TLR9 inhibition (WO2022/040193) and acid pump antagonism (US7662832), indicating regioisomer-specific biological activity [3]. Procurement of the correct regioisomer is critical as the nitrogen positioning alters hydrogen-bonding networks with target proteins.

Regioisomer Scaffold hopping Target engagement

Validated Application Scenarios for Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate Procurement


LSD1 Inhibitor Lead Optimization and SAR Expansion

The pyrrolo[2,3-c]pyridine scaffold is a validated starting point for reversible LSD1 inhibitor development, with lead compound 46 (derived from this scaffold) demonstrating 3.1 nM enzymatic IC50 and sub-nanomolar cellular potency (0.6 nM in MV4-11 AML cells) [1]. Procurement of methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate provides an unadorned core for systematic SAR exploration at the 2-carboxylate position and N1 position, enabling iterative optimization of potency, selectivity, and ADME properties while maintaining the privileged scaffold geometry [2]. This compound serves as the ideal starting material for libraries targeting epigenetic modulation in oncology applications.

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 176.17 g/mol and LogP of 1.35, methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate falls within ideal fragment space (MW <250, LogP <3) for FBDD campaigns . Its computed polar surface area of 54.98 Ų and one hydrogen bond donor (pyrrole NH) provide favorable physicochemical properties for fragment screening [3]. The compound's unsubstituted core allows for systematic fragment growing strategies, while the methyl ester serves as a versatile synthetic handle for amide coupling, hydrolysis, or reduction chemistry. This makes it a high-priority procurement item for fragment library assembly in both academic and industrial screening centers.

Kinase Inhibitor Scaffold Diversification and Scaffold Hopping

The 6-azaindole core of methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate serves as a bioisosteric replacement for indole and purine scaffolds commonly found in kinase inhibitors [4]. The pyrrolo[2,3-c]pyridine regioisomer specifically mimics the adenine ring system while providing distinct hydrogen-bonding vectors due to the repositioned nitrogen atom [5]. Procurement of this scaffold enables scaffold hopping strategies to overcome resistance mutations, improve selectivity profiles, or navigate intellectual property landscapes in kinase drug discovery programs. The methyl ester functionality provides a convenient point of diversification for exploring hinge-binding and solvent-exposed region modifications.

Acid Pump Antagonist (APA) and Proton Pump Inhibitor Development

The pyrrolo[2,3-c]pyridine scaffold has demonstrated potent acid pump antagonist activity, with optimized derivatives achieving H+/K+ ATPase IC50 values of 28-29 nM [6]. As disclosed in US Patent US7662832, 1H-pyrrolo[2,3-c]pyridine derivatives exhibit excellent inhibitory activity against gastric acid secretion and represent a class of reversible proton pump inhibitors with potentially improved safety profiles compared to irreversible inhibitors like omeprazole [7]. Methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate serves as the foundational building block for synthesizing and optimizing novel APA candidates, with the 2-carboxylate position providing a key vector for introducing substituents that modulate potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.